1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
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Overview
Description
1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H9IN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a pyrimidine ring with two methyl groups and an oxo group, making it a valuable compound in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the reaction of 1,3-dimethyluracil with iodine. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydropyrimidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms. This inhibition is primarily due to the compound’s ability to mimic natural substrates, thereby blocking the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium perchlorate
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride
- 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide
Uniqueness
1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is unique due to its iodide ion, which imparts distinct chemical properties compared to its perchlorate, chloride, and bromide counterparts. The iodide ion can participate in specific substitution reactions that are not feasible with other halides, making this compound particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
1,3-dimethylpyrimidin-1-ium-2-one;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2O.HI/c1-7-4-3-5-8(2)6(7)9;/h3-5H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEGCHZJNBJBIX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=[N+](C1=O)C.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494867 |
Source
|
Record name | 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-96-0 |
Source
|
Record name | 1,3-Dimethyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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